molecular formula C12H12Cl2N2O3 B12879592 N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine

N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine

Cat. No.: B12879592
M. Wt: 303.14 g/mol
InChI Key: AMBPHAAAYAQIJD-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is a synthetic organic compound characterized by the presence of chloroethyl groups and a nitrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine typically involves the following steps:

    Nitration of Benzofuran: The starting material, benzofuran, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.

    Chlorination: The nitrated benzofuran is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce chloro groups at the desired positions.

    Amination: The chlorinated intermediate is reacted with ethylenediamine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic or neutral conditions.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitrobenzofuran derivatives on cellular processes. It may serve as a model compound for investigating the mechanisms of action of similar bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of chloroethyl groups suggests potential alkylating activity, which is a common mechanism in anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of nitrobenzofuran derivatives.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to alkylation and cross-linking. This can disrupt normal cellular functions and induce cytotoxic effects, which is a basis for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)aniline: Similar in structure but lacks the nitrobenzofuran moiety.

    N,N-Bis(2-chloroethyl)-2-nitroaniline: Contains a nitro group but differs in the aromatic system.

    N,N-Bis(2-chloroethyl)-benzofuran: Lacks the nitro group, affecting its reactivity and biological activity.

Uniqueness

N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is unique due to the combination of its nitrobenzofuran core and chloroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12Cl2N2O3

Molecular Weight

303.14 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-3-amine

InChI

InChI=1S/C12H12Cl2N2O3/c13-5-7-15(8-6-14)11-9-3-1-2-4-10(9)19-12(11)16(17)18/h1-4H,5-8H2

InChI Key

AMBPHAAAYAQIJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

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